molecular formula C18H14BrN3O5 B6030274 (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6030274
M. Wt: 432.2 g/mol
InChI Key: XAXYPCRUXJXEOY-VGOFMYFVSA-N
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Description

(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy-methoxy-nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the bromophenyl and hydroxy-methoxy-nitrophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl and nitrophenyl groups can interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(4-Chlorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-1-(4-Fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5/c1-10-14(18(24)21(20-10)13-5-3-12(19)4-6-13)7-11-8-15(22(25)26)17(23)16(9-11)27-2/h3-9,23H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXYPCRUXJXEOY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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